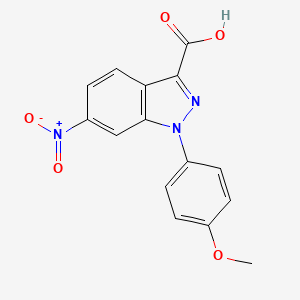

1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid

Description

Background and Significance of Indazole Derivatives

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules, bearing diverse substitution patterns that confer a broad range of biological properties. The indazole scaffold consists of a bicyclic system containing two nitrogen atoms within a five-membered ring fused to a benzene ring, providing a versatile platform for pharmaceutical development. Several approved small molecule anti-cancer drugs contain indazole scaffolds, including pazopanib, a multi-kinase inhibitor, merestinib, a c-Met inhibitor, and entrectinib, which targets tropomyosin receptor kinases, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase.

The pharmacological significance of indazole derivatives extends beyond oncology applications. These compounds have demonstrated therapeutic potential across multiple disease areas, including cardiovascular disorders, inflammatory conditions, and metabolic diseases. Natural products containing an indazole core are quite rare, nevertheless, indazole appears as a privileged scaffold in several bioactive compounds of diverse therapeutic significance, such as antidepressants, contraceptives, anticoagulants, anti-Human Immunodeficiency Virus agents, treatments for metabolic syndromes, analgesics, anti-cancer drugs, and chronic obstructive pulmonary disease therapeutics.

The structural diversity achievable through indazole modification has led to the development of numerous compounds with distinct biological activities. For instance, indazole-based series of selective estrogen receptor degraders have shown enhanced potency when specific substituents are incorporated, particularly when replacing ethyl groups with cyclobutyl groups or incorporating larger substituents such as trifluoromethyl groups on the para-position of aryl rings. The ability to functionalize indazole derivatives with high selectivity at different positions, combined with modifications to planarity and side chain incorporation, provides access to a vast chemical space for drug discovery applications.

Historical Context of 1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic Acid Research

The development of this compound emerges from the broader historical progression of indazole chemistry, which has evolved significantly since the mid-20th century. The foundational work on indazole-3-carboxylic acid derivatives began with the establishment of synthetic methodologies for constructing the core indazole framework, with the parent compound indazole-3-carboxylic acid being assigned the Chemical Abstracts Service number 4498-67-3.

Research into substituted indazole derivatives gained momentum as scientists recognized the potential for modifying biological activity through strategic placement of functional groups. The incorporation of nitro substituents at the 6-position of indazole rings has been explored extensively, as these electron-withdrawing groups significantly influence the electronic properties and reactivity of the heterocyclic system. Similarly, the introduction of methoxyphenyl groups at the 1-position represents an important development in creating compounds with enhanced lipophilicity and potential for improved biological interactions.

The historical development of this specific compound class reflects the broader trend in medicinal chemistry toward creating more sophisticated molecular architectures through systematic structural modification. Early research focused on understanding the fundamental chemical behavior of indazole systems, while subsequent investigations have concentrated on exploring the structure-activity relationships that govern biological activity. The evolution from simple indazole derivatives to complex, multi-substituted analogs like this compound demonstrates the progressive refinement of synthetic strategies and the increasing sophistication of drug design approaches.

Current Applications in Chemical Science

Contemporary applications of this compound and related compounds span multiple domains of chemical science, with particular emphasis on medicinal chemistry and pharmaceutical research. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules, particularly those designed for biological evaluation as potential therapeutic agents. The presence of the carboxylic acid functionality provides a convenient handle for further chemical modification through standard coupling reactions, enabling the construction of amides, esters, and other derivatives.

In the realm of drug discovery, indazole derivatives containing similar substitution patterns have demonstrated significant activity as kinase inhibitors, with particular relevance to cancer therapy. Compounds such as compound 120, which exhibited indoleamine 2,3-dioxygenase 1 inhibitory activity with an half-maximal inhibitory concentration value of 5.3 micromolar, illustrate the potential for indazole-based therapeutics. The structure-activity relationships analysis of synthesized derivatives has revealed that substituent groups at both the 4-position and 6-position of the indazole scaffold play crucial roles in biological activity.

The compound also finds application in materials science research, where the unique electronic properties conferred by the combination of electron-donating and electron-withdrawing substituents can be exploited for the development of novel functional materials. The nitro group at position 6 provides strong electron-withdrawing character, while the methoxy group on the phenyl substituent offers electron-donating properties, creating a push-pull electronic system that may be useful in optoelectronic applications.

Research into indazole derivatives has revealed their potential as phosphoinositide-dependent kinase-1 inhibitors, with compounds showing half-maximal inhibitory concentration values in the nanomolar range. Additionally, these compounds have been investigated as transient receptor potential ankyrin-repeat 1 antagonists, with some derivatives demonstrating significant activity against human transient receptor potential ankyrin-repeat 1 channels when administered either systemically or topically.

Scope and Objectives of Research

The research scope encompassing this compound and related derivatives is multifaceted, reflecting the compound's potential across diverse scientific disciplines. Primary research objectives focus on elucidating the fundamental chemical properties of this compound, including its synthesis, characterization, and reactivity patterns. Understanding the electronic effects of the multiple substituents and their influence on the overall molecular behavior represents a critical aspect of ongoing investigations.

Table 1: Key Research Areas and Objectives for Indazole Derivative Studies

| Research Area | Primary Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Develop efficient synthetic routes | Multi-step organic synthesis, optimization studies |

| Structure-Activity Relationships | Correlate molecular structure with biological activity | Computational modeling, biological assays |

| Medicinal Chemistry | Identify therapeutic applications | Cell-based assays, enzyme inhibition studies |

| Materials Science | Explore electronic and optical properties | Spectroscopic analysis, electrochemical studies |

Contemporary research efforts are directed toward understanding the molecular mechanisms underlying the biological activity of indazole derivatives. This includes investigation of their interactions with specific protein targets, particularly kinases and other enzymes relevant to disease pathways. The development of structure-activity relationships for compounds bearing the indazole scaffold has become a priority, as these relationships guide the rational design of new derivatives with improved potency and selectivity profiles.

Synthetic methodology development constitutes another major research objective, with emphasis on creating more efficient and environmentally sustainable routes to complex indazole derivatives. This includes exploration of novel cyclization strategies, development of regioselective functionalization methods, and investigation of catalytic processes that can streamline the synthetic approach. The challenge of achieving selective substitution at specific positions of the indazole ring while maintaining synthetic efficiency remains an active area of investigation.

Table 2: Structural Features and Research Implications

| Structural Component | Position | Research Implications |

|---|---|---|

| Methoxyphenyl group | N-1 | Influences lipophilicity and receptor binding |

| Nitro group | C-6 | Modulates electronic properties and reactivity |

| Carboxylic acid | C-3 | Provides synthetic versatility and biological activity |

| Indazole core | Central scaffold | Determines overall molecular framework |

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-nitroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5/c1-23-11-5-2-9(3-6-11)17-13-8-10(18(21)22)4-7-12(13)14(16-17)15(19)20/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASPBUVPSJLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the indazole ring.

Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated indazole derivative in the presence of a palladium catalyst. This method allows for the formation of the carbon-carbon bond between the phenyl and indazole rings, followed by nitration and carboxylation steps to introduce the nitro and carboxylic acid groups, respectively .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) on the para-substituted phenyl ring acts as a strong electron-donating group, directing electrophiles to ortho and para positions. Conversely, the nitro group (-NO₂) on the indazole ring strongly deactivates the aromatic system, limiting reactivity at adjacent positions.

Key Findings :

-

Competitive directing effects arise between the methoxy and nitro groups, but the phenyl ring’s methoxy group dominates due to its stronger activating nature .

-

No substitution occurs on the indazole ring under standard conditions due to nitro-group deactivation .

Nucleophilic Acyl Substitution

The carboxylic acid group at position 3 participates in classical acyl transformations:

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic attack by methanol .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride .

Nitro Group Reduction

The nitro group at position 6 can be selectively reduced to an amine, enabling further functionalization:

Notable Observations :

-

Catalytic hydrogenation achieves complete reduction with high selectivity .

-

The resulting amine participates in diazotization and Sandmeyer reactions.

Cyclization Reactions

The indazole scaffold facilitates intramolecular cyclization under specific conditions:

Structural Implications :

Functional Group Interconversion

The methoxy group undergoes demethylation under harsh conditions:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 1-(4-Hydroxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid | 85% |

Applications :

-

Phenolic products serve as substrates for glycosylation or sulfonation.

Metal-Mediated Cross-Coupling

The indazole ring participates in palladium-catalyzed reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Aryl-substituted derivatives | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated indazoles | 58% |

Limitations :

Scientific Research Applications

1.1. Inhibition of Protein-Protein Interactions

One of the prominent applications of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is its role as an inhibitor of the eIF4E/eIF4G interaction, which is crucial in the regulation of translation initiation. This mechanism is significant in understanding various human disorders where translation initiation is dysregulated, such as cancer and neurodegenerative diseases. The compound acts as a rigidified mimetic of 4EGI-1, enhancing its stability and solubility, thereby improving its potential as a molecular probe for studying translation initiation pathways .

1.2. Neuropharmacological Potential

The compound has been investigated for its potential in treating neurological disorders. Specifically, derivatives of indazole-3-carboxylic acid have shown promise as agonists or partial agonists at nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. Research indicates that these compounds can modulate receptor activity, potentially leading to therapeutic effects in cognitive dysfunctions associated with these disorders .

2.1. Synthesis Techniques

The synthesis of this compound involves various methodologies that enhance yield and purity. For instance, one reported method utilizes carbonyldiimidazole in dimethylformamide under controlled conditions to yield high-purity products .

| Method | Yield | Conditions |

|---|---|---|

| Carbonyldiimidazole in DMF | 81.4% | Reflux at 65°C for 2 hours |

| Reaction with N,O-dimethylhydroxylamine | 75.4% | Stirred at room temperature overnight |

This table summarizes key synthetic approaches that have been optimized for producing the target compound efficiently.

3.1. Case Study: eIF4E/eIF4G Interaction Inhibition

A study focused on the structural modifications of indazole derivatives demonstrated that introducing nitro groups significantly enhances the inhibitory activity against eIF4E/eIF4G interactions. The findings suggest that the nitro group contributes to the pharmacophoric characteristics necessary for binding to these proteins, indicating a pathway for developing more potent inhibitors .

3.2. Neuropharmacological Studies

Research investigating the effects of indazole derivatives on nicotinic receptors has shown that specific modifications can lead to improved receptor binding affinity and selectivity. For instance, compounds designed with varied substituents on the indazole ring exhibited differential effects on receptor activity, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid and its analogs:

Key Observations :

Substituent Effects on Reactivity and Solubility: The methoxy group in the target compound enhances electron-donating properties compared to halogenated analogs (e.g., 4-iodophenyl or 4-chlorophenyl derivatives). This may influence solubility in polar solvents or binding affinity in biological systems .

Structural Analogues with Pyrazole Cores :

- Replacing the indazole core with a pyrazole ring (e.g., 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) reduces molecular complexity and weight. The pyrazole derivative has a higher melting point (212–213°C), suggesting stronger intermolecular forces compared to the target compound .

Halogenated Derivatives :

- The 4-iodophenyl analog (CAS 143335-21-1) shares the nitro and carboxylic acid groups but replaces methoxy with iodine. This substitution increases molecular weight significantly (409.13 vs. 327.26 g/mol) and may alter pharmacokinetic properties due to iodine’s bulkiness and hydrophobicity .

Biological and Synthetic Relevance :

- Indazole-3-carboxylic acids are frequently explored as kinase inhibitors or anti-inflammatory agents. The nitro group in the target compound could serve as a synthetic handle for further functionalization (e.g., reduction to an amine) .

Biological Activity

1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family, characterized by a methoxy group, a nitro group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods:

- Nitration Reaction : The compound can be synthesized through the nitration of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions.

- Suzuki-Miyaura Cross-Coupling : This method involves coupling a boronic acid derivative with a halogenated indazole derivative in the presence of a palladium catalyst, followed by nitration and carboxylation steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 (Polo-like kinase 4) | <10 | |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S Multiple Myeloma | 640 |

These findings suggest that the nitro group in this compound may enhance its anticancer efficacy through similar mechanisms.

The proposed mechanism of action involves:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Binding Affinity : The methoxyphenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity.

- Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, influencing biological activity.

Case Study: Antitumor Activity

In a study evaluating various indazole derivatives, it was found that compounds with structural similarities to this compound exhibited potent antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Research into SAR has shown that substituents at the 4-position and 6-position of the indazole scaffold significantly influence biological activity. Compounds with electron-withdrawing groups (like nitro) tend to exhibit enhanced potency against cancer cells compared to their analogs lacking such groups .

Q & A

Basic: What are the standard synthetic routes for 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via multi-step protocols. A common approach involves:

Cyclization : Reacting 4-methoxyphenylhydrazine with a nitro-substituted indazole precursor under acidic conditions to form the indazole core.

Carboxylic Acid Introduction : Introducing the carboxylic acid group via oxidation of a methyl or ester substituent using KMnO₄ or CrO₃ in acidic media.

Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) is used to isolate intermediates. Purity is confirmed via HPLC (>98%) and NMR .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxy at C4, nitro at C6).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 342.06).

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, if single crystals are obtained via slow evaporation from DMSO .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions:

- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways for nitro-group reduction or methoxy substitution.

- Data-Driven Optimization : Bayesian algorithms prioritize experimental parameters (e.g., solvent polarity, temperature) to maximize yield and minimize byproducts .

Advanced: What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Solutions include:

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition vs. cell-based assays).

- Isosteric Replacements : Substitute the nitro group with CF or CN to assess electronic effects on binding.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Advanced: How can researchers resolve discrepancies in solubility and bioavailability data?

Methodological Answer:

- Salt Formation : Synthesize sodium or potassium salts to enhance aqueous solubility.

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance biodistribution .

Advanced: How should experimental designs be structured for optimizing catalytic nitro-group reductions?

Methodological Answer:

Apply Design of Experiments (DoE) :

- Factors : Catalyst loading (Pd/C vs. Raney Ni), solvent (EtOH vs. THF), and H pressure.

- Response Variables : Yield, reaction time, and purity.

- Statistical Analysis : Use a central composite design (CCD) to model interactions and identify Pareto-optimal conditions. Confirm reproducibility via triplicate runs .

Advanced: What methods validate the compound’s role in modulating kinase signaling pathways?

Methodological Answer:

- Kinase Profiling : Use immobilized metal affinity chromatography (IMAC) to screen against a kinase panel (e.g., PKA, PKC isoforms).

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in treated vs. control cells.

- Molecular Dynamics Simulations : Model binding interactions with kinase active sites (e.g., ATP-binding pocket) using AMBER or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.